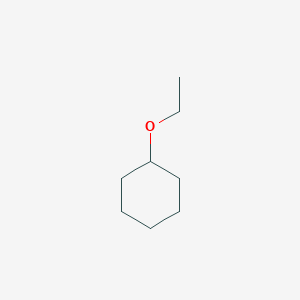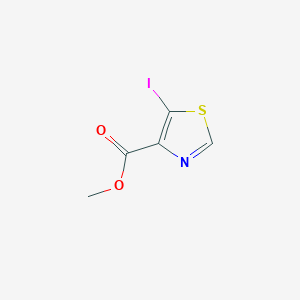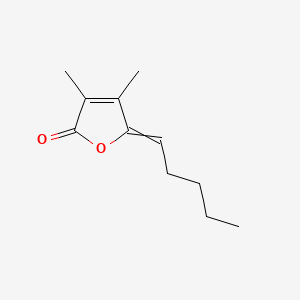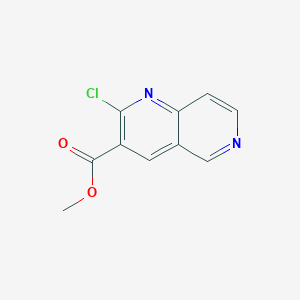![molecular formula C9H15N3O2 B13971128 6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)
6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Aminopropanoyl)-1,6-diazaspiro[34]octan-2-one is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Introduction of the Aminopropanoyl Group: The aminopropanoyl group can be introduced through an amide bond formation reaction. This step may involve the use of reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group for nucleophilic attack by the amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-(2-Aminopropanoyl)-1,6-diazaspiro[3
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules.
Biology: It has been investigated for its interactions with biological targets, particularly sigma-1 receptors.
Medicine: The compound has shown promise as a sigma-1 receptor antagonist, which could be useful in the development of novel analgesics and treatments for pain management
Mécanisme D'action
The mechanism by which 6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one exerts its effects involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in various cellular processes, including modulation of ion channels, regulation of neurotransmitter release, and modulation of cell survival pathways. By antagonizing sigma-1 receptors, the compound can enhance the analgesic effects of opioids and prevent the development of opioid tolerance .
Comparaison Avec Des Composés Similaires
6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one can be compared with other sigma-1 receptor antagonists, such as:
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: These compounds also act as sigma-1 receptor antagonists and have been studied for their potential in pain management.
2,6-Diazaspiro[3.4]octan-7-one Derivatives: These derivatives share a similar spirocyclic core and have shown efficacy in enhancing the analgesic effects of opioids
The uniqueness of this compound lies in its specific structure and its ability to interact with sigma-1 receptors, making it a promising candidate for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
7-(2-aminopropanoyl)-1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C9H15N3O2/c1-6(10)8(14)12-3-2-9(5-12)4-7(13)11-9/h6H,2-5,10H2,1H3,(H,11,13) |
Clé InChI |
IZXIOIQEOAZCLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCC2(C1)CC(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)
![tert-Butyl 6-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13971082.png)








